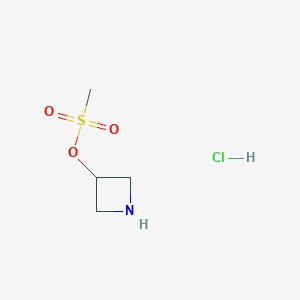

3-Methanesulfonatoazetidine hydrochloride

描述

Historical Context and Evolution of Azetidine (B1206935) Chemistry

The study of azetidine chemistry dates back to the late 19th century. The first synthesis was reported by German chemist Siegmund Gabriel in 1888. nih.gov For many years, the synthesis of these four-membered rings was considered a significant challenge due to inherent ring strain. google.com Early methods often involved intramolecular cyclization of 3-aminopropanols or related derivatives.

Over the past few decades, significant progress has been made in developing more efficient and versatile synthetic routes to functionalized azetidines. google.comnih.gov These modern methods include photocycloadditions, such as the aza Paternò–Büchi reaction where an imine and an alkene react to form an azetidine, as well as various ring contraction and expansion strategies. nih.govgoogle.com The development of these new synthetic methodologies has made a wider range of substituted azetidines accessible, fueling their exploration in various scientific fields. google.com

Ring Strain Energetics and its Influence on Azetidine Reactivity

The chemical behavior of azetidines is largely dictated by their significant ring strain. A molecule experiences ring strain when the bond angles deviate from the ideal values, leading to a higher energy state. sigmaaldrich.com The azetidine ring possesses a strain energy of approximately 25.4 kcal/mol. nih.govnih.gov

This value places azetidine in a unique position regarding reactivity. Its ring is considerably more strained than its five-membered counterpart, pyrrolidine (B122466) (which has a ring strain of about 5.4 kcal/mol), but it is more stable and easier to handle than the highly strained three-membered aziridine (B145994) (with a ring strain of 27.7 kcal/mol). nih.gov This intermediate level of strain energy means that the azetidine ring is stable enough for isolation and handling under normal conditions but can be induced to undergo ring-opening reactions under appropriate chemical conditions. nih.govchemicalbook.comchemicalbook.com This controlled reactivity, driven by the release of ring strain, is a key feature exploited in synthetic chemistry. google.com

Role of Azetidine Scaffold in Synthetic Chemistry and Research Compounds

The azetidine scaffold is a privileged motif in medicinal chemistry and drug discovery. nih.govnih.gov Its rigid, three-dimensional structure allows for precise positioning of substituents, which can lead to enhanced binding affinity with biological targets. Incorporating an azetidine ring can also improve a molecule's physicochemical properties, such as solubility and metabolic stability. google.com

Numerous biologically active compounds and approved drugs contain the azetidine moiety. Notable examples include:

Azelnidipine: An antihypertensive drug that acts as a calcium channel blocker. nih.gov

Cobimetinib: A kinase inhibitor used in the treatment of melanoma.

Baricitinib: A Janus kinase (JAK) inhibitor for treating rheumatoid arthritis, which uses a 3-hydroxyazetidine intermediate in its synthesis.

Beyond medicinal applications, azetidines serve as versatile building blocks in organic synthesis and as chiral auxiliaries or ligands in asymmetric catalysis. google.comnih.gov Their ability to act as precursors for other nitrogen-containing compounds through ring-expansion or ring-opening reactions further highlights their synthetic utility. google.com

属性

IUPAC Name |

azetidin-3-yl methanesulfonate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3S.ClH/c1-9(6,7)8-4-2-5-3-4;/h4-5H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTBMYLQOZSOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474999 | |

| Record name | 3-Methanesulfonatoazetidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36476-89-8 | |

| Record name | 3-Azetidinol, 3-methanesulfonate, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36476-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methanesulfonatoazetidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methanesulfonatoazetidine Hydrochloride and Its Precursors

General Strategies for Azetidine (B1206935) Ring Formation

The construction of the azetidine ring is a cornerstone of synthesizing the title compound and its derivatives. The inherent ring strain of this four-membered heterocycle, estimated at approximately 25.4 kcal/mol, presents unique synthetic challenges. rsc.org Chemists have developed several robust strategies to overcome these hurdles.

Intramolecular cyclization via C-N bond formation is a classical and widely used approach for synthesizing the azetidine skeleton. magtech.com.cn This strategy typically involves the reaction of a primary amine with a 1,3-dielectrophile. clockss.org For instance, 2-substituted-1,3-propanediols can be converted into bis-triflates in situ and subsequently treated with primary amines to furnish 1,3-disubstituted azetidines. organic-chemistry.org

Another powerful cyclization method is the intramolecular aminolysis of epoxides. A catalytic amount of a Lewis acid, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), can promote the highly regioselective ring-opening of cis-3,4-epoxy amines to afford azetidines with high yields. nih.gov This method is notable for its tolerance of various acid-sensitive and Lewis basic functional groups. nih.gov Ring closure of activated γ-aminoalcohols is also a common pathway. clockss.org

| Cyclization Method | Precursors | Key Reagents/Conditions | Outcome | Reference |

| Double SN2 Cyclization | Primary amine, 1,3-dielectrophile (e.g., cyclic sulfate (B86663) of propanediol) | Basic aqueous media, microwave irradiation | N-substituted azetidines | clockss.org |

| Intramolecular Aminolysis | cis-3,4-Epoxy amines | La(OTf)₃ (catalyst) | 3-Hydroxyazetidines | nih.gov |

| From γ-aminoalcohols | (S)-Phenylalaninol | Reductive amination, oxazolidine (B1195125) formation, mesylation, base-induced ring closure | 2,4-disubstituted azetidines | clockss.org |

Cycloaddition reactions provide an efficient means to construct the four-membered ring in a single step. magtech.com.cn The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a prominent example. nih.govnih.gov This reaction can be initiated by direct or sensitized photo-irradiation, leading to functionalized azetidines. nih.govrsc.org Recent advances have enabled these reactions using visible light, which activates oxime precursors via triplet energy transfer. rsc.orgspringernature.com

A different, non-photochemical cycloaddition is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine. mdpi.com This method is one of the most general routes to azetidin-2-ones (β-lactams), which are versatile precursors for azetidines. mdpi.com The stereochemistry of the resulting β-lactam can often be controlled by the reaction conditions. mdpi.com

| Cycloaddition Type | Reactants | Key Features | Product | Reference |

| Aza Paternò–Büchi | Imine, Alkene | Photochemical reaction ([2+2] cycloaddition), can be intermolecular or intramolecular | Functionalized Azetidines | rsc.orgnih.govrsc.org |

| Staudinger Synthesis | Ketene, Imine | [2+2] cycloaddition, highly general | Azetidin-2-ones (β-lactams) | mdpi.com |

| Visible-Light Mediated | Cyclic Oximes, Alkenes | Uses iridium photocatalyst, triplet energy transfer | Functionalized Azetidines | springernature.com |

Ring contraction offers an alternative pathway to the azetidine scaffold from more readily available five-membered heterocycles. magtech.com.cn For example, a one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones can produce α-carbonylated N-sulfonylazetidines. organic-chemistry.org This reaction proceeds in the presence of a base like potassium carbonate, with various nucleophiles such as alcohols or anilines being incorporated into the final product. rsc.orgorganic-chemistry.org The proposed mechanism involves nucleophilic addition to the carbonyl group, followed by an intramolecular SN2 cyclization that results in the formal ring contraction. rsc.org

A modern and modular approach to azetidine synthesis exploits the high ring strain of azabicyclo[1.1.0]butane. rsc.orgacs.org In a method developed by Aggarwal and coworkers, azabicyclo[1.1.0]butyl lithium is generated and trapped with a boronic ester. acs.orgthieme-connect.com The resulting boronate complex, upon N-protonation, undergoes a 1,2-migration. This rearrangement is driven by the cleavage of the central C-N bond, which relieves the significant ring strain and forms a homologated azetidinyl boronic ester. acs.orgthieme-connect.com This method is notable for its wide applicability to various boronic esters and its complete stereospecificity. acs.org This strategy has also been extended to four-component reactions, allowing for the modular synthesis of diverse and highly functionalized azetidines. nih.gov

The reduction of the carbonyl group in azetidin-2-ones (β-lactams) is a direct and effective method for obtaining the corresponding azetidines. magtech.com.cnclockss.org Various reducing agents can be employed for this transformation. Diborane and alane have been shown to reduce N-substituted azetidin-2-ones to N-substituted azetidines rapidly and in good yields, generally with retention of the ring substituents' stereochemistry. publish.csiro.au Hydroalanes are also considered specific reducing agents for this purpose. acs.org

However, the choice of reducing agent is critical, as some reagents can lead to cleavage of the β-lactam ring. For example, while N-unsubstituted β-lactams are often successfully reduced, treatment with lithium aluminum hydride (LiAlH₄) can sometimes result in 1,2-fission of the ring, yielding γ-amino alcohols, particularly when the nitrogen atom bears an electron-withdrawing group. acs.org In other cases, NaBH₄ has been used for the diastereoselective synthesis of 2,3-disubstituted azetidines from C-3 functionalized azetidin-2-ones. rsc.org

Regioselective Synthesis of 3-Substituted Azetidines

For the synthesis of 3-Methanesulfonatoazetidine hydrochloride, methods that allow for the regioselective introduction of a substituent at the C-3 position are of paramount importance. Many of the general strategies can be adapted to achieve this goal.

The La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines is a powerful example of a regioselective synthesis that directly yields 3-hydroxyazetidines. nih.gov Similarly, the reaction of epichlorohydrin (B41342) with amines like tert-butylamine (B42293) or benzylamine (B48309) is a common industrial route to N-protected 3-hydroxyazetidine, a key precursor. google.comgoogle.com

Stereo- and Regioselective Functionalization of Azetidine Rings

The precise control of stereochemistry and regiochemistry is paramount in the synthesis of functionalized azetidines, ensuring the desired biological activity of the final compounds. Several advanced strategies have been developed to achieve this control.

One notable method involves the iodine-mediated cyclization of homoallyl amines . This approach yields cis-2,4-disubstituted azetidines through a 4-exo-trig cyclization pathway. The reaction proceeds at room temperature, and the resulting iodo-azetidines can be further functionalized through nucleophilic displacement of the iodine atom, providing access to a variety of substituted azetidines with defined stereochemistry. nih.gov

Another powerful strategy is the regio- and diastereoselective synthesis of 2-arylazetidines from readily available oxiranes. This two-step method demonstrates remarkable functional group tolerance and scalability. acs.org The key to this selectivity lies in the kinetically controlled ring-closure of a metalated benzylaminomethyloxirane intermediate. Under specific basic conditions, the formation of the four-membered azetidine ring is favored over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.org Quantum chemical studies have provided insight into this selectivity, explaining the preference for the trans product based on the transition state energies of the cyclization reaction. acs.org

Furthermore, the directing ability of the azetidine ring itself can be harnessed for regioselective functionalization. For instance, in 2-arylazetidines, the azetidinyl moiety can direct ortho-lithiation of the aryl ring. The choice of the N-substituent on the azetidine ring plays a crucial role in directing the regioselectivity. While N-Boc protected azetidines tend to undergo lithiation at the α-benzylic position, N-alkyl azetidines favor ortho-C-H functionalization of the aryl ring. thieme-connect.com This allows for the selective introduction of various electrophiles at specific positions. thieme-connect.comlookchem.com

The following table summarizes selected examples of stereo- and regioselective functionalization methods for azetidines.

| Method | Starting Material | Key Reagent(s) | Product | Selectivity | Ref |

| Iodine-mediated cyclization | Homoallyl amine | Iodine | cis-2,4-Iodoazetidine | Diastereoselective (cis) | nih.gov |

| Oxirane ring transformation | Substituted oxirane & amine | Strong alkali amide base | trans-2-Arylazetidine | Regio- and Diastereoselective | acs.org |

| Directed ortho-metalation | N-Alkyl-2-arylazetidine | n-Hexyllithium, TMEDA | ortho-Functionalized 2-arylazetidine | Regioselective | thieme-connect.comlookchem.com |

Intramolecular Aminolysis of Epoxy Amines towards Azetidines

The intramolecular aminolysis of epoxy amines presents an alternative and efficient route for the construction of the azetidine ring. A notable advancement in this area is the use of Lewis acid catalysis to control the regioselectivity of the ring-opening reaction.

Specifically, Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been identified as an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish azetidines in high yields. This reaction proceeds via a C3-selective intramolecular aminolysis, where the nitrogen atom attacks the C3 carbon of the epoxide. This method is tolerant of various functional groups, including those that are acid-sensitive or possess Lewis basicity.

Computational studies suggest that the coordination of the lanthanum(III) catalyst to the substrate and/or product is responsible for the observed regioselectivity, favoring the formation of the four-membered ring. This contrasts with the behavior of trans-3,4-epoxy amines, which under similar catalytic conditions, tend to undergo a 5-endo-tet cyclization to yield 3-hydroxypyrrolidines.

Introduction of the Methanesulfonato Moiety

The methanesulfonate (B1217627) group is a key functional moiety in this compound, primarily serving as an excellent leaving group for subsequent nucleophilic substitution reactions. Its introduction is typically achieved through the methanesulfonylation of a precursor containing a hydroxyl group.

Methanesulfonylation Reactions on Hydroxyazetidines

The precursor for the target compound is often N-protected 3-hydroxyazetidine. The methanesulfonylation of the hydroxyl group is a standard organic transformation. A common protocol involves the reaction of the N-protected 3-hydroxyazetidine with methanesulfonyl chloride in the presence of a base.

A specific example is the methanesulfonylation of N-benzylazetidin-3-ol. The reaction is carried out by treating the hydroxyazetidine with methanesulfonyl chloride in dichloromethane (B109758) at a low temperature, such as -40°C. Triethylamine is used as a base to neutralize the hydrochloric acid generated during the reaction. google.com The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the crude mesylate is typically isolated after an aqueous workup. google.com

The following table outlines a typical procedure for the methanesulfonylation of a hydroxyazetidine derivative.

| Starting Material | Reagent | Base | Solvent | Temperature | Outcome | Ref |

| N-benzylazetidin-3-ol | Methanesulfonyl chloride | Triethylamine | Methylene (B1212753) chloride | -40 °C | Crude N-benzylazetidin-3-yl methanesulfonate | google.com |

Role of Methanesulfonate as a Leaving Group in Azetidine Functionalization

The methanesulfonate group, being the conjugate base of a strong acid (methanesulfonic acid), is an excellent leaving group. This property is exploited to introduce a wide range of functionalities at the 3-position of the azetidine ring through nucleophilic substitution reactions (Sₙ2).

Following the formation of the N-protected azetidin-3-yl methanesulfonate, it can be directly reacted with various nucleophiles. For instance, the crude mesylate of N-benzylazetidin-3-ol can be treated with nucleophiles such as 1-(2-pyridyl)piperazine (B128488) or 1-phenylpiperazine. google.com These reactions are typically conducted in a suitable solvent, sometimes with the addition of water, and may require heating to proceed at a reasonable rate. google.com The nucleophile displaces the methanesulfonate group, forming a new carbon-nucleophile bond and yielding a 3-substituted azetidine derivative. This strategy provides a versatile platform for the synthesis of diverse azetidine-based compounds.

Formation of the Hydrochloride Salt

The final step in the synthesis of this compound is the formation of the hydrochloride salt. This is typically achieved after the deprotection of the nitrogen atom, if a protecting group was used in the preceding steps.

Acid-Base Chemistry of Azetidine Nitrogen

Azetidine is a saturated heterocyclic amine and, like other secondary amines, the nitrogen atom possesses a lone pair of electrons, rendering it basic. The pKa of the conjugate acid of azetidine is approximately 11.29, indicating that it is a relatively strong base.

The formation of the hydrochloride salt is a straightforward acid-base reaction. The basic nitrogen atom of the azetidine ring readily reacts with hydrochloric acid (HCl). In this reaction, the lone pair of electrons on the nitrogen atom abstracts a proton (H⁺) from HCl, forming a quaternary ammonium (B1175870) cation and a chloride anion (Cl⁻). The resulting ionic compound is the azetidine hydrochloride salt. This salt is often a crystalline solid, which facilitates its purification and handling compared to the free base, which may be a liquid or a low-melting solid. google.com The formation of the hydrochloride salt is a common final step in the synthesis of many amine-containing pharmaceutical compounds.

Methodologies for Hydrochloride Salt Preparation

The conversion of the protected precursor, 1-N-Boc-3-hydroxyazetidine, to this compound is a well-defined two-stage process. The first stage involves the activation of the hydroxyl group via mesylation, followed by the deprotection of the Boc group and concurrent formation of the hydrochloride salt.

The initial step is the synthesis of tert-Butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate . This is accomplished by reacting 1-N-Boc-3-hydroxyazetidine with methanesulfonyl chloride. A general procedure involves dissolving 1-N-Boc-3-hydroxyazetidine and a base, such as triethylamine, in a suitable organic solvent like methylene chloride. The reaction mixture is cooled significantly, for instance to -40°C, before the dropwise addition of methanesulfonyl chloride. google.com The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC). Upon completion, the reaction is quenched and purified. The work-up typically involves washing with a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture, followed by drying the organic layer over an agent like magnesium sulfate. google.com The solvent is then removed under reduced pressure to yield the crude mesylated product.

Table 1: Research Data on the Synthesis of tert-Butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate

| Starting Material | Reagents | Solvent | Reaction Temperature | Reaction Monitoring | Purification |

| 1-N-Boc-3-hydroxyazetidine | Methanesulfonyl chloride, Triethylamine | Methylene Chloride | -40 °C | Thin-Layer Chromatography (TLC) | Washed with saturated sodium bicarbonate solution, dried over magnesium sulfate, and solvent removed in vacuo. google.com |

The second and final stage is the deprotection of the Boc group from tert-Butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate and the simultaneous formation of the hydrochloride salt. This is typically achieved by treating the mesylated intermediate with a strong acid. Hydrochloric acid is commonly used for this purpose, often as a solution in an organic solvent like dioxane or isopropanol. The acidic conditions facilitate the cleavage of the tert-butoxycarbonyl group, which decomposes into isobutylene (B52900) and carbon dioxide, leaving the free azetidine nitrogen. This nitrogen is then immediately protonated by the hydrochloric acid in the reaction medium to form the stable this compound salt. The final product is then typically isolated by filtration, washed, and dried.

Table 2: Research Data on the Preparation of this compound

| Starting Material | Reagent | Solvent | Key Transformation | Product |

| tert-Butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate | Hydrochloric Acid | Dioxane or Isopropanol | Boc deprotection and salt formation | This compound |

Reactivity and Transformation Pathways of 3 Methanesulfonatoazetidine Hydrochloride

Ring-Opening Reactions of the Azetidine (B1206935) Core

The inherent ring strain of the azetidine ring, estimated to be approximately 25.4 kcal/mol, is a primary driver of its reactivity. acs.org This strain is significantly higher than that of a five-membered pyrrolidine (B122466) ring (5.4 kcal/mol) but slightly less than that of a three-membered aziridine (B145994) ring (27.7 kcal/mol). acs.org This intermediate level of strain makes the azetidine ring susceptible to ring-opening reactions under appropriate conditions, offering a pathway to the synthesis of diverse acyclic amine derivatives.

Nucleophilic Ring Opening Mechanisms

The ring-opening of the azetidine in 3-methanesulfonatoazetidine hydrochloride can be initiated by nucleophiles. The reaction typically proceeds via an SN2 mechanism. iitk.ac.in The protonated nitrogen atom in the hydrochloride salt form enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. Nucleophiles can attack either of the two methylene (B1212753) carbons adjacent to the nitrogen atom, leading to the cleavage of a C-N bond and the formation of a substituted γ-aminopropyl derivative. The regioselectivity of this attack is influenced by steric and electronic factors of both the azetidine substrate and the incoming nucleophile. nih.gov

In the context of 3-substituted azetidines, the substituent at the C3 position can influence the regioselectivity of the nucleophilic attack. While direct studies on this compound are not extensively detailed, related systems show that nucleophilic attack can be directed to either the C2 or C4 position. The outcome of these reactions can be highly dependent on the nature of the nucleophile and the reaction conditions. nih.gov

Table 1: Examples of Nucleophilic Ring-Opening of Azetidinium Ions

| Azetidinium Precursor | Nucleophile | Product | Reference |

| N,N-Dialkyl-3-hydroxyazetidinium chloride | Sulfur nucleophiles | Polyfunctional sulfides, sulfonates | researchgate.net |

| 2-Arylazetidine-2-carboxylic acid ester-derived tetraalkyl ammonium (B1175870) salts | Tetrabutylammonium halides | Tertiary alkyl halides | researchgate.net |

| N-Tosyl-2-phenylazetidine | Alcohols (with Lewis acid) | 1,3-Amino ethers | iitk.ac.in |

Electrophilic Activation and Ring Cleavage

Activation of the azetidine ring for cleavage can also be achieved through electrophilic activation. chemrxiv.org In the case of this compound, the nitrogen atom is already protonated, which can be considered a form of electrophilic activation. Further activation can be achieved by N-acylation or N-sulfonylation, which would require prior deprotonation of the hydrochloride salt. These N-activating groups increase the strain and the electrophilicity of the ring, facilitating ring-opening by even weak nucleophiles. mdpi.com For instance, N-Boc or N-thiopivaloyl groups have been shown to direct the regioselectivity of metalation and subsequent reactions in substituted azetidines. acs.orgmdpi.com

Strain-Release Driven Reactivity in Azetidine Ring Opening

The considerable ring strain is a key thermodynamic driving force for the ring-opening reactions of azetidines. researchwithrutgers.comrsc.org The relief of this strain upon ring cleavage contributes to the exergonic nature of these transformations. This principle of strain-release is a common theme in the chemistry of small-ring heterocycles and is exploited in various synthetic strategies to construct more complex acyclic molecules. rsc.org The reactivity of azetidines, driven by this strain, is more manageable than that of the more strained aziridines, allowing for a greater degree of control in synthetic applications. researchwithrutgers.comrsc.org

Stereochemical Considerations in Azetidine Ring Opening

Reactivity of the Methanesulfonato Group

The methanesulfonate (B1217627) (mesylate) group at the C3 position is an excellent leaving group, making the C3 carbon a primary site for nucleophilic attack.

Nucleophilic Substitution at the Carbon Bearing the Methanesulfonato Group

The C-O bond of the methanesulfonate ester is polarized, rendering the C3 carbon electrophilic and susceptible to nucleophilic substitution. A wide range of nucleophiles can displace the mesylate group, leading to the formation of a variety of 3-substituted azetidines. This reaction pathway is synthetically valuable as it allows for the introduction of diverse functionalities at the C3 position while retaining the azetidine ring structure.

The reaction of this compound with nucleophiles can be influenced by the basicity of the nucleophile. If a basic nucleophile is used, it may first deprotonate the azetidinium hydrochloride, forming the free base of 3-methanesulfonatoazetidine. This free base can then undergo intramolecular cyclization or react with external nucleophiles. A patent describes the reaction of a crude mesylate of an N-protected 3-hydroxyazetidine with a nucleophile in the presence of a base to yield the corresponding 3-substituted azetidine. google.com The competition between ring-opening and substitution at C3 will depend on the reaction conditions and the nature of the nucleophile.

Table 2: Examples of Nucleophilic Substitution on Azetidine Scaffolds

| Substrate | Nucleophile | Product | Reference |

| N-Boc-3-mesyloxyazetidine | Sodium azide | N-Boc-3-azidoazetidine | google.com |

| N-Benzyl-3-mesyloxyazetidine | 1-Phenylpiperazine | N-Benzyl-3-(4-phenylpiperazin-1-yl)azetidine | google.com |

| N-Trityl-3-iodoazetidine | Arylboronic acids (Suzuki coupling) | N-Trityl-3-arylazetidines | organic-chemistry.org |

Elimination Reactions Involving the Methanesulfonato Group

The presence of a good leaving group at the 3-position of the azetidine ring, such as the methanesulfonato group, opens up the possibility of elimination reactions to form the corresponding unsaturated four-membered heterocycle, an azetine. The formation of azetines from substituted azetidines is a known, though challenging, synthetic route due to the increased ring strain of the unsaturated product. nih.gov

The elimination of the methanesulfonate from this compound would typically be promoted by a non-nucleophilic base. The reaction proceeds via an E2 mechanism, where the base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group, leading to the formation of a double bond. In the case of 3-methanesulfonatoazetidine, this would result in the formation of 1-azetine (B13808008) or 2-azetine, depending on the reaction conditions and the position of proton abstraction. The resulting azetines are highly reactive intermediates themselves, prone to further reactions such as electrocyclic ring-opening to form aza-dienes. nih.gov

It is important to note that the hydrochloride salt form of the starting material means that at least one equivalent of base is required to neutralize the ammonium salt before elimination can proceed. The choice of base and solvent is critical to favor elimination over competing substitution reactions. Bulky, non-nucleophilic bases are often employed to minimize nucleophilic attack at the carbon bearing the mesylate.

A summary of potential elimination products is presented below:

Table 1: Potential Elimination Products from 3-Methanesulfonatoazetidine| Starting Material | Product | Reaction Type |

| 3-Methanesulfonatoazetidine | 1-Azetine or 2-Azetine | Elimination |

Displacement Reactions of the Methanesulfonato Group for Further Functionalization

The methanesulfonate group is an excellent leaving group, making the C-3 position of the azetidine ring susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups, rendering 3-methanesulfonatoazetidine a valuable building block in medicinal chemistry and materials science. Intramolecular SN2 reactions involving a mesylate leaving group are a common strategy for the formation of the azetidine ring itself, highlighting the favorability of this type of transformation. nih.govfrontiersin.org

A diverse array of nucleophiles can be employed to displace the mesylate, leading to a broad scope of 3-substituted azetidine derivatives. These reactions typically proceed via an SN2 mechanism, resulting in an inversion of stereochemistry if the starting material is chiral.

Table 2: Examples of Nucleophilic Displacement Reactions

| Nucleophile | Product |

| Azide (e.g., NaN₃) | 3-Azidoazetidine |

| Cyanide (e.g., NaCN) | Azetidine-3-carbonitrile |

| Amines (R-NH₂) | N-Substituted-azetidin-3-amine |

| Thiols (R-SH) | 3-(Alkylthio)azetidine |

| Alcohols (R-OH) | 3-Alkoxyazetidine |

These displacement reactions are fundamental to the utility of this compound in creating libraries of compounds for drug discovery. For instance, the resulting 3-aminoazetidine derivatives are precursors to various biologically active agents.

Interplay between Azetidine Ring and Methanesulfonato Functionality

The reactivity of this compound is not solely dictated by the individual properties of the azetidine ring and the mesylate group, but also by their mutual influence. The strained nature of the four-membered ring can affect the rate and outcome of reactions involving the sulfonate ester, while the electron-withdrawing nature of the mesylate influences the conformation of the ring.

Conformational Dynamics and Reactivity

The azetidine ring is not planar and exists in a puckered conformation. The substituent at the 3-position can adopt either an axial or equatorial position, and the equilibrium between these conformers can influence reactivity. The bulky and electronegative methanesulfonato group will have a preferred orientation that minimizes steric and electronic repulsions within the ring.

The protonated nitrogen atom in the hydrochloride salt further influences the ring's conformation and the electron density at the nitrogen atom. This can affect the ring's nucleophilicity and its ability to participate in or influence reactions at the C-3 position. Computational studies on related systems, such as the aminolysis of epoxy amines to form azetidines, suggest that coordinated metal ions or, in this case, the proton, can significantly influence the regioselectivity and stereochemical outcome of reactions. frontiersin.org

Intramolecular Reactions and Rearrangements

The close proximity of the nitrogen atom in the azetidine ring to the electrophilic carbon bearing the methanesulfonate group can facilitate intramolecular reactions and rearrangements, particularly under specific conditions. While direct intramolecular displacement to form a highly strained bicyclic aziridinium (B1262131) ion is possible, other more complex rearrangements can also occur.

Advanced Spectroscopic and Computational Elucidation of 3 Methanesulfonatoazetidine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For 3-Methanesulfonatoazetidine hydrochloride, a complete assignment of its proton and carbon signals, along with the elucidation of through-bond and through-space connectivities, provides unambiguous proof of its constitution and stereochemistry.

Proton NMR (¹H NMR) for Structural Confirmation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the azetidine (B1206935) ring and the methyl group of the methanesulfonate (B1217627) moiety. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonate group and the protonated nitrogen atom within the strained four-membered ring.

The azetidinium cation's protons are anticipated to be deshielded due to the inductive effect of the positive charge on the nitrogen, appearing at a lower field. libretexts.orglibretexts.org The proton at the C3 position (H3), being directly attached to the carbon bearing the electronegative methanesulfonate group, is expected to be the most downfield of the ring protons. The protons on C2 and C4 (H2/H4) would be diastereotopic and are expected to appear as complex multiplets due to geminal and vicinal coupling with each other and with H3. The methyl protons of the sulfonate group (CH₃) would appear as a sharp singlet in a more upfield region.

Predicted ¹H NMR Chemical Shifts (in D₂O)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H2/H4 (axial) | ~4.4 - 4.6 | m | - |

| H2/H4 (equatorial) | ~4.2 - 4.4 | m | - |

| H3 | ~5.2 - 5.4 | m | - |

| CH₃ | ~3.1 - 3.3 | s | - |

| NH₂⁺ | ~9.0 - 11.0 | br s | - |

Note: Predicted values are based on analysis of related azetidinium salts and the influence of sulfonate esters on chemical shifts. Actual values may vary based on solvent and experimental conditions. The NH₂⁺ proton signal may be broad and its visibility dependent on the solvent and its exchange rate.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each carbon atom in a unique electronic environment gives rise to a distinct signal.

The carbon atom C3, bonded to the electron-withdrawing methanesulfonate group, is expected to be significantly downfield. The carbons adjacent to the protonated nitrogen, C2 and C4, would also be deshielded and are expected to be equivalent due to symmetry, appearing as a single peak. libretexts.orgmasterorganicchemistry.com The methyl carbon of the methanesulfonate group will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Chemical Shifts (in D₂O)

| Carbon | Predicted Chemical Shift (ppm) |

| C2/C4 | ~50 - 55 |

| C3 | ~70 - 75 |

| CH₃ | ~38 - 42 |

Note: Predicted values are based on known chemical shifts for azetidine derivatives and sulfonate esters. libretexts.orgperiodicchemistry.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. Cross-peaks would be expected between the H3 proton and the protons on C2 and C4, confirming their vicinal relationship. Correlations would also be seen between the geminal protons on C2 and C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. chemicalbook.comchemicalbook.com It would definitively link the proton signals to their corresponding carbon atoms in the data tables above. For instance, the signal for H3 would show a correlation to the C3 signal.

The methyl protons (CH₃) to the C3 carbon.

The H3 proton to the C2 and C4 carbons.

The H2/H4 protons to the C3 carbon.

These 2D NMR experiments, when used in concert, provide a detailed and robust confirmation of the molecular structure of this compound.

Nitrogen-15 NMR (¹⁵N NMR) for Azetidine Nitrogen Environment

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, can offer direct insight into the electronic environment of the nitrogen atom. In this compound, the nitrogen atom is protonated, forming an azetidinium cation. The chemical shift of the ¹⁵N nucleus in such a strained, charged ring system would be sensitive to the ring strain and the inductive effects of the substituents. The expected chemical shift would be in a region characteristic of quaternary ammonium (B1175870) salts.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, comprising both IR and Raman techniques, provides information on the functional groups and the skeletal vibrations of a molecule. These two techniques are often complementary.

Vibrational Analysis of Azetidine Ring Modes

The four-membered azetidine ring has characteristic vibrational modes, although these can be complex and coupled with other vibrations in the molecule. The hydrochloride salt form, with a protonated nitrogen, will influence these vibrations.

Predicted IR and Raman Vibrational Frequencies

| Wavenumber (cm⁻¹) | Assignment | Expected in IR | Expected in Raman |

| ~3100 - 3000 | N-H stretch (in NH₂⁺) | Strong, broad | Weak |

| ~3000 - 2850 | C-H stretch (aliphatic) | Medium | Strong |

| ~1600 | N-H bend (in NH₂⁺) | Medium | Weak |

| ~1350 - 1330 | S=O asymmetric stretch | Strong | Medium |

| ~1175 - 1150 | S=O symmetric stretch | Strong | Strong |

| ~1000 - 960 | S-O stretch | Strong | Medium |

| ~950 - 850 | Azetidine ring modes | Medium | Medium |

Note: These are predicted ranges based on characteristic frequencies for functional groups. researchgate.netacs.org

The strong absorptions in the IR spectrum corresponding to the S=O asymmetric and symmetric stretching vibrations of the sulfonate group are highly characteristic. researchgate.net The broad absorption in the high-frequency region of the IR spectrum is indicative of the N-H stretching vibration of the ammonium cation. The various bending and stretching modes of the azetidine ring itself are expected to appear in the fingerprint region of the spectrum. Raman spectroscopy would be particularly useful for observing the symmetric S=O stretch and the C-H stretching vibrations. nmrdb.org

Spectroscopic Signatures of the Methanesulfonato Group

The methanesulfonato (mesylate) group is a key functional moiety in the subject compound, and its characteristic vibrational frequencies in Infrared (IR) and Raman spectroscopy would be a primary focus of analysis. The sulfonate group (SO₃) would exhibit strong and distinct stretching vibrations.

Typically, the asymmetric and symmetric stretching modes of the S=O bonds in a sulfonate ester are observed in the following regions:

Asymmetric S(=O)₂ stretching: ~1350-1380 cm⁻¹

Symmetric S(=O)₂ stretching: ~1160-1180 cm⁻¹

The S-O-C single bond stretching vibration would also be present, typically in the 1000-750 cm⁻¹ region. The presence of the methyl group attached to the sulfur atom would give rise to C-H stretching and bending vibrations, which would likely overlap with signals from the azetidine ring.

Table 1: Expected IR/Raman Vibrational Frequencies for the Methanesulfonato Group

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Asymmetric S(=O)₂ Stretch | 1350 - 1380 | Strong |

| Symmetric S(=O)₂ Stretch | 1160 - 1180 | Strong |

| S-O-C Stretch | 1000 - 750 | Medium-Strong |

Note: This table represents generalized data for sulfonate esters and is not experimental data for this compound.

Hydrogen Bonding and Salt Formation Effects on Vibrational Spectra

The structure of this compound involves a protonated azetidinium cation and a chloride anion. This salt formation and the potential for hydrogen bonding would significantly influence the vibrational spectra.

The protonation of the azetidine nitrogen to form an azetidinium cation would lead to the appearance of N⁺-H stretching and bending vibrations. The N⁺-H stretching band is typically broad and appears at a lower frequency (e.g., 3200-2800 cm⁻¹) compared to a free N-H bond, due to strong hydrogen bonding interactions with the chloride anion (N⁺-H···Cl⁻). The position and shape of this band would be sensitive to the strength of the hydrogen bond.

Furthermore, the vibrations of the azetidine ring itself (C-N and C-C stretching, CH₂ bending modes) would be shifted compared to the neutral azetidine precursor due to the inductive effect of the positive charge on the nitrogen atom and the conformational constraints imposed by the crystal lattice.

Mass Spectrometry Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the 3-methanesulfonatoazetidinium cation with high precision (typically to four or five decimal places). This accurate mass measurement allows for the unambiguous determination of its elemental formula (C₄H₁₀NO₃S⁺). Techniques like electrospray ionization (ESI) would be suitable for generating the gas-phase ion from the salt.

Table 2: Theoretical HRMS Data for the 3-Methanesulfonatoazetidinium Cation

| Ion Formula | Calculated Exact Mass (m/z) |

|---|

Note: This is a calculated theoretical value. No experimental data has been reported.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the molecular ion of the 3-methanesulfonatoazetidinium cation, m/z 152.0) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the molecule's connectivity.

Plausible fragmentation pathways for the 3-methanesulfonatoazetidinium cation could include:

Loss of methanesulfonic acid (CH₄SO₃): This would involve a rearrangement and lead to a fragment corresponding to the azetidinyl cation, though this might be a high-energy pathway.

Cleavage of the azetidine ring: Ring-opening reactions are common fragmentation pathways for cyclic amines.

Loss of the sulfonate group: Fragmentation could occur at the C-O or S-O bonds of the ester.

Without experimental MS/MS data, the exact fragmentation pattern remains speculative.

X-ray Crystallography

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

For this compound, obtaining a suitable single crystal would be the first and most critical step. If successful, single-crystal X-ray diffraction analysis would unequivocally determine:

The conformation of the four-membered azetidine ring (e.g., whether it is planar or puckered).

The precise bond lengths and angles of the methanesulfonato group and the azetidinium cation.

The location of the chloride anion and its hydrogen bonding interactions with the N⁺-H group of the azetidinium cation.

This technique would provide the most complete picture of the compound's structure in the solid phase. However, as with the other techniques, no published crystal structure for this compound exists in the Cambridge Structural Database (CSD) or other public repositories.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Azetidine |

Absolute Configuration Determination

The determination of the absolute configuration of chiral centers is a critical step in chemical synthesis and pharmaceutical development. For a molecule like this compound, which possesses a stereocenter at the C3 position of the azetidine ring, several advanced methods can be employed. While specific studies on this exact compound are not prevalent, the methodologies are well-established for similar chiral molecules.

Methods such as the modified Mosher's method, competing enantioselective acylation (CEA), and microcrystal electron diffraction (MicroED) are powerful techniques. mdpi.comresearchgate.netnih.gov

Competing Enantioselective Acylation (CEA): This method involves the reaction of the chiral alcohol with a chiral acylating agent. By comparing the reaction rates with two different enantiomers of the agent (e.g., (R)- and (S)-HBTM), the absolute configuration can be deduced. For instance, if the reaction is faster with the (S)-catalyst than the (R)-catalyst, the alcohol is assigned the (R)-configuration. mdpi.com The reaction progress is typically monitored by Liquid Chromatography-Mass Spectrometry (LC/MS). nih.gov

Microcrystal Electron Diffraction (MicroED): This technique is particularly useful when only small crystalline samples are available. To determine the absolute configuration of a compound that crystallizes as a racemate or when the data is not sufficient for absolute assignment, it can be co-crystallized with a chiral counterion of known configuration. The structure of the resulting diastereomeric salt can then be determined unambiguously by MicroED, revealing the absolute configuration of the target molecule. rsc.org

Computational Chemistry Approaches

Computational chemistry provides indispensable tools for understanding the structure, properties, and dynamics of molecules like this compound at an atomic level. These methods complement experimental data and offer predictive power.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. mdpi.com Calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311++G**, can accurately predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.netbohrium.comnih.gov

For an azetidine derivative, DFT is used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, calculating bond lengths, bond angles, and dihedral angles.

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a larger gap suggests higher stability. mdpi.com

Map Molecular Electrostatic Potential (ESP): ESP maps reveal the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. rsc.org

Table 1: Representative Calculated DFT Parameters for Azetidine Derivatives (Note: Data is illustrative for related azetidine structures as specific data for this compound is not publicly available.)

| Parameter | Molecule | Method/Basis Set | Calculated Value | Reference |

| Bond Length (C-N) | Azetidine | M06-2X/6-31+G(d) | 1.48 Å | srce.hr |

| Bond Angle (C-N-C) | Azetidine | M06-2X/6-31+G(d) | 87.5 ° | srce.hr |

| HOMO-LUMO Gap (ΔE) | Diprotonated Ranitidine HCl | B3LYP/6-31G | 6.25 eV | bohrium.com |

| Dipole Moment | Diprotonated Ranitidine HCl | B3LYP/6-31G | 13.93 Debye | bohrium.com |

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio (from first principles) quantum chemistry methods are based on the fundamental laws of quantum mechanics without the use of experimental data for parameterization. nih.gov These methods, such as Hartree-Fock (HF) and more advanced correlated approaches like Møller-Plesset perturbation theory (MP2), are used to predict various properties, including spectroscopic data. researchgate.netresearchgate.nettubitak.gov.tr

For this compound, ab initio calculations can provide:

Vibrational Frequencies: Theoretical prediction of infrared (IR) and Raman spectra. nih.gov Calculated frequencies are often scaled to correct for anharmonicity and the approximate nature of the theoretical level, aiding in the assignment of experimental spectra. mdpi.com

NMR Chemical Shifts: Prediction of ¹H and ¹³C NMR chemical shifts, which are fundamental for structural elucidation.

Thermodynamic Properties: Calculation of enthalpies of formation and other thermodynamic data. nih.gov

Table 2: Predicted vs. Experimental Vibrational Frequencies for a Related Heterocycle (Note: This table illustrates the accuracy of theoretical predictions for assigning vibrational modes, using data for 1,3-dichloro-1,3-diazetidine-2,4-dione as a proxy.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | 1993 | 1863 | 1865 (IR) |

| N-C Stretch | 1145 | 1071 | 1070 (Raman) |

| Ring Deformation | 884 | 827 | 825 (IR) |

| N-Cl Stretch | 705 | 659 | 658 (Raman) |

| (Data adapted from Jensen, J. O. (2004). Spectrochim Acta A Mol Biomol Spectrosc.) nih.gov |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD provides detailed information on the conformational flexibility and dynamic behavior of a molecule.

For this compound, MD simulations can be used to:

Explore Conformational Space: The azetidine ring is not planar and can undergo a puckering motion. MD simulations can identify the most stable conformations and the energy barriers between them.

Analyze Solvation Effects: By including solvent molecules in the simulation box, one can study how the molecule interacts with its environment, which is crucial for understanding its behavior in solution.

Study Binding Stability: In drug discovery, MD simulations are essential for evaluating the stability of a ligand within the binding pocket of a target protein, analyzing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). nih.gov

The four-membered azetidine ring possesses significant ring strain, which is a key determinant of its chemical reactivity. rsc.org The strain energy of the parent azetidine ring is approximately 25.4 kcal/mol, which is intermediate between the highly strained aziridine (B145994) (27.7 kcal/mol) and the relatively strain-free pyrrolidine (B122466) (5.4 kcal/mol). rsc.org This strain arises from bond angle distortion and torsional strain.

Computational methods are the primary means of quantifying ring strain energy (RSE). This is often done using homodesmotic or isodesmic reactions, where the number and type of bonds are conserved on both sides of a hypothetical reaction, isolating the strain component. researchgate.netosti.gov

Computational Approach: Methods like G3(MP2) composite correlated molecular orbital theory or DFT (e.g., M06-2X) are employed to calculate the energies of the strained ring and the corresponding strain-free reference compounds. srce.hrosti.gov

Effect of Substituents: The RSE can be influenced by substituents on the ring. For example, replacing a ring CH₂ group with a heteroatom like sulfur or phosphorus can reduce the RSE due to different bond length and angle preferences. osti.gov The introduction of bulky substituents can also alter the ring's pucker and associated strain. mit.edunih.gov

Table 3: Calculated Ring Strain Energies (RSE) for Various Saturated Heterocycles (Note: This table provides context by comparing the calculated strain of different ring systems.)

| Compound | Ring Size | RSE (kcal/mol) | Reference |

| Aziridine | 3 | 27.7 | rsc.org |

| Azetidine | 4 | 25.4 | rsc.org |

| Pyrrolidine | 5 | 5.4 | rsc.org |

| Piperidine | 6 | ~0-2 | srce.hrosti.gov |

| 1-(Fluoro)-pyrrolidine | 5 | 8.4 | osti.gov |

Applications and Future Research Directions of 3 Methanesulfonatoazetidine Hydrochloride

Utilization as a Synthetic Intermediate

The strategic placement of the methanesulfonate (B1217627) group at the 3-position of the azetidine (B1206935) ring renders this site highly susceptible to nucleophilic attack. This reactivity is the foundation of its widespread use as a synthetic intermediate, enabling the introduction of a variety of functionalities and the construction of intricate molecular architectures.

Precursor in the Synthesis of Diverse Azetidine Derivatives

3-Methanesulfonatoazetidine hydrochloride serves as a key precursor for a vast array of 3-substituted azetidine derivatives. The mesylate group can be readily displaced by a wide range of nucleophiles, including amines, thiols, and carbanions, to afford the corresponding functionalized azetidines. This straightforward nucleophilic substitution provides a reliable and efficient method for accessing libraries of azetidine-containing compounds for various applications, including medicinal chemistry and materials science. nih.govgoogle.com

A general scheme for this transformation involves the reaction of this compound with a nucleophile, often in the presence of a base to neutralize the generated methanesulfonic acid and the hydrochloride salt. The reaction conditions are typically mild, and the yields are often high, making this a highly practical synthetic route. google.com

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| 1-Phenylpiperazine | 1-Benzhydryl-3-(4-phenylpiperazin-1-yl)azetidine | Triethylamine, Water, 50°C | Not specified |

| 1-Pyrimidylpiperazine | 1-Benzhydryl-3-(4-(pyrimidin-2-yl)piperazin-1-yl)azetidine | Triethylamine, Water, 50°C | Not specified |

| Various Amines | 3-Aminoazetidine derivatives | Base, Solvent | Moderate to High |

Table 1: Examples of Nucleophilic Substitution Reactions with this compound. Data compiled from various synthetic procedures. google.com

Building Block for Complex Heterocyclic Systems

The utility of this compound extends beyond simple substitution reactions. It serves as a valuable building block for the construction of more complex heterocyclic systems, including spirocyclic and bicyclic scaffolds. These intricate structures are of significant interest in drug discovery due to their conformational rigidity and three-dimensional character.

For instance, the reaction of this compound with suitable difunctional nucleophiles can lead to the formation of spiro[azetidine-3,x'-heterocycles]. The initial nucleophilic attack at the C3 position is followed by an intramolecular cyclization to form the spirocyclic system. nih.gov Similarly, it can be employed in multi-step sequences to generate bicyclic azetidine derivatives, which have shown promise as antimalarial agents. harvard.edunih.gov The synthesis of these complex structures highlights the role of this compound as a versatile scaffold for introducing the azetidine motif into larger, more elaborate molecules. mdpi.comnih.gov

Role in the Introduction of Nitrogen-Containing Scaffolds

Nitrogen-containing scaffolds are ubiquitous in pharmaceuticals and agrochemicals. This compound provides a direct and efficient means of incorporating the azetidine ring, a key nitrogen-containing scaffold, into target molecules. The azetidine moiety can significantly influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability, thereby offering a valuable tool for lead optimization in drug discovery. The ability to readily introduce this scaffold makes this compound a crucial reagent in the synthesis of novel therapeutic agents.

Advanced Organic Synthesis Methodologies

Beyond its role in classical nucleophilic substitution reactions, this compound is also implicated in more advanced synthetic methodologies that leverage catalysis and stereochemical control.

Catalytic Reactions Involving this compound

The reactivity of the C-O bond in the mesylate group of this compound can be modulated and enhanced through catalysis. While direct nucleophilic substitution is often efficient, catalytic methods can offer milder reaction conditions, broader substrate scope, and improved selectivity. For example, transition metal catalysis can be employed to facilitate cross-coupling reactions, where the azetidine ring acts as an electrophilic partner. Although specific examples detailing the catalytic coupling of this compound are not abundant in the provided literature, the general principles of catalytic nucleophilic substitution are well-established and applicable. nih.gov

Furthermore, the in-situ formation of a reactive azetidinium ion from this compound can be subject to catalytic processes, enabling transformations that are otherwise difficult to achieve.

| Catalytic System | Transformation | Potential Application |

| Palladium Catalysis | Cross-coupling with organometallic reagents | Synthesis of 3-aryl or 3-alkyl azetidines |

| Lewis Acid Catalysis | Friedel-Crafts type reactions with arenes | Introduction of the azetidine motif onto aromatic rings |

Table 2: Potential Catalytic Reactions Involving this compound. This table represents potential applications based on established catalytic methodologies.

Prospects in Materials Science and Polymer Chemistry

The unique structural and reactive properties of the azetidine ring, particularly the inherent ring strain, make compounds like this compound valuable precursors in materials science. The presence of a reactive leaving group (methanesulfonate) and the quaternary ammonium (B1175870) nature of the hydrochloride salt suggest significant potential as both a monomer for polymerization and a foundational scaffold for creating novel functional materials.

Monomer in Polymerization Reactions

This compound belongs to the class of azetidinium salts, which are known to undergo nucleophilic or cationic ring-opening polymerization (CROP). researchgate.net The significant ring strain of the four-membered azetidine ring (approximately 25.4 kcal/mol) is the primary driving force for this process. rsc.org Unlike their non-ionic counterparts, azetidinium salts are highly reactive and can be polymerized under various conditions to yield polyamines, specifically poly(trimethylenimine) derivatives. researchgate.netutwente.nl

The polymerization of azetidinium salts typically proceeds via a cationic mechanism where the azetidinium ion itself acts as the propagating species. researchgate.netutwente.nl The polymerization of azetidine and its derivatives often results in hyperbranched polymers due to the basicity of the resulting polymer chain compared to the monomer. researchgate.netutwente.nl However, the use of specific initiators and conditions can lead to the formation of linear polymers. rsc.org Polymers derived from azetidine monomers have found applications in diverse areas such as antimicrobial coatings, CO2 adsorption, and as materials for non-viral gene transfection. researchgate.netutwente.nlrsc.org

The polymerization kinetics of azetidines have been studied, showing a first-order dependence on both monomer and initiator concentrations in certain systems. researchgate.net The activation energy for the polymerization of 1,3,3-trimethylazetidine, for example, was determined to be 19 kcal/mol. researchgate.net The resulting polyamines can feature azetidinium groups as pendants or integrated into the main chain, imparting cationic properties that are useful for applications requiring surface adhesion or antimicrobial activity. acs.orgacs.org

| Monomer Type | Polymerization Mechanism | Key Features | Resulting Polymer Architecture | Potential Applications | References |

|---|---|---|---|---|---|

| Azetidine / N-Alkylazetidines | Cationic Ring-Opening Polymerization (CROP) | Initiated by cationic species; can lead to "living" polymers. | Hyperbranched or Linear Polyamines (Poly(trimethylenimine)) | Gene transfection, CO2 adsorption, materials templating. | researchgate.netutwente.nlrsc.org |

| Azetidinium Salts | Nucleophilic / Cationic Ring-Opening Polymerization | Highly reactive due to pre-activated cationic ring. | Linear or branched polymers with pendant or in-chain cationic groups. | Antimicrobial coatings, adhesion promoters. | researchgate.netacs.orgacs.org |

| Azetidinyl (Meth)acrylates | Free Radical Polymerization | Trans-esterification of an azetidinol (B8437883) followed by radical polymerization. | Polymers with pendant azetidine functions. | Reactive polymers for further modification. | ugent.be |

Scaffold for Functional Materials Development

The azetidine core is a valuable scaffold for the development of functional materials and diverse molecular libraries. nih.gov Its rigid, four-membered ring structure provides a unique three-dimensional framework that can be systematically functionalized. nih.govsciencedaily.com By using this compound as a starting point, the azetidine ring can be incorporated into larger molecular structures, creating materials with tailored properties.

One major application is the synthesis of azetidinium-functionalized polymers. acs.orgacs.org These polymers, which possess cationic azetidinium groups, have been shown to improve properties such as adhesion to surfaces and to exhibit antimicrobial activity. acs.orgacs.org The synthesis can be achieved through post-polymerization modification, where polymers containing primary or secondary amine groups are reacted with reagents like epichlorohydrin (B41342) to form the pendant azetidinium rings. acs.org A bifunctional coupler based on piperazine (B1678402) has also been developed to introduce azetidinium groups onto polymer backbones in a controlled manner. acs.orgresearchgate.net

Furthermore, the azetidine scaffold is being used in diversity-oriented synthesis (DOS) to generate libraries of complex molecules with potential applications in drug discovery, particularly for central nervous system (CNS) targets. nih.gov Researchers have developed synthetic pathways to convert densely functionalized azetidines into a wide variety of fused, bridged, and spirocyclic ring systems, demonstrating the versatility of the azetidine core for creating skeletal diversity. nih.gov

Future Directions in Azetidine Chemistry

The field of azetidine chemistry is undergoing rapid advancement, driven by the increasing recognition of the azetidine motif in medicinal chemistry and materials science. rsc.orgresearchwithrutgers.com Future research is focused on developing more efficient and versatile synthetic methods, exploring novel reaction pathways that leverage the ring's inherent strain, and using computational tools for predictive design.

Development of Novel Synthetic Routes to Functionalized Azetidines

While classical methods for azetidine synthesis exist, there is a significant drive to develop more efficient, scalable, and modular routes to access diversely functionalized azetidines. nih.govnih.gov Recent breakthroughs have expanded the synthetic chemist's toolkit considerably. rsc.orgrsc.org

Key areas of innovation include:

Photochemical Methods: Visible-light-mediated [2+2] photocycloadditions, such as the aza-Paternò-Büchi reaction, have emerged as powerful tools for constructing the azetidine ring from alkenes and oxime precursors. rsc.org

Strain-Release Synthesis: Methods utilizing highly strained precursors like azabicyclo[1.1.0]butanes (ABBs) allow for the rapid construction of complex azetidines. nih.govchemrxiv.org These reactions involve the strain-release-driven addition of nucleophiles and electrophiles across the bicyclic system. nih.govrsc.org A four-component reaction leveraging this strategy has been developed for the modular synthesis of substituted azetidines. nih.gov

C-H Amination: Palladium-catalyzed intramolecular C(sp³)–H amination provides a direct route to form the azetidine ring by cyclizing an appropriately positioned C-H bond onto a nitrogen atom. rsc.org

Flow Chemistry: The use of continuous flow technology facilitates the handling of reactive intermediates, such as lithiated azetidines, enabling their generation and functionalization at higher temperatures than in batch processes. acs.org

| Synthetic Method | Key Precursors | Core Transformation | Key Advantages | References |

|---|---|---|---|---|

| Aza-Paternò-Büchi Reaction | Alkenes, Oximes/Imines | Visible-light photocatalytic [2+2] cycloaddition | Mild conditions, broad substrate scope. | rsc.orgacs.org |

| Strain-Release Synthesis | Azabicyclo[1.1.0]butanes (ABBs), Nucleophiles, Electrophiles | Ring-opening of a highly strained bicycle | Rapid construction of complexity, multicomponent reactions possible. | nih.govchemrxiv.orgrsc.org |

| Intramolecular C-H Amination | Alkylamines with a directing group | Palladium-catalyzed cyclization onto a C(sp³)–H bond | High functional group tolerance, direct C-H functionalization. | rsc.org |

| Continuous Flow Synthesis | Halo-azetidines, Lithiating agents | Generation and trapping of reactive lithiated intermediates | Enhanced safety, scalability, and control over reactive species. | acs.org |

Exploration of New Reactivity Modes for Strain Release

The ring strain of azetidines is not only a thermodynamic driving force for ring-opening but also a feature that enables unique reactivity modes that are otherwise inaccessible. rsc.orgresearchwithrutgers.com The controlled release of this strain can be triggered under specific conditions to drive transformations. magtech.com.cn While azetidines are more stable than their three-membered aziridine (B145994) counterparts, their reactivity can be unlocked through activation, often by forming the corresponding azetidinium salt or using a Lewis acid. rsc.orgmagtech.com.cn

Recent research has focused on harnessing this strain in novel ways:

Radical Strain-Release Photocatalysis: A visible-light-driven method has been developed to access densely functionalized azetidines by reacting azabicyclo[1.1.0]butanes with radical intermediates generated via photocatalysis. chemrxiv.orgunipr.it This approach unlocks new radical-based disconnections for azetidine synthesis.

Divergent Strain-Release Reactions: Azabicyclo[1.1.0]butyl carbinols can undergo divergent strain-release pathways depending on the activating agent used. nih.gov For example, treatment with triflic anhydride (B1165640) triggers a semipinacol rearrangement to yield keto-azetidines, while other conditions lead to spiroepoxy azetidines. nih.gov

Photochemical Ring-Opening: Photochemically generated azetidinols can be used as intermediates that readily undergo ring-opening upon the addition of electrophiles like ketones or boronic acids, providing a novel "build and release" strategy to synthesize other complex molecules. beilstein-journals.orgnih.gov

Advanced Computational Modeling for Predictive Understanding

The trial-and-error approach to discovering new chemical reactions is gradually being replaced by a more predictive, computation-guided strategy. mit.edueurekalert.org In azetidine chemistry, advanced computational modeling has become an indispensable tool for understanding reaction mechanisms and predicting outcomes, thereby accelerating the development of new synthetic methods. mit.eduthescience.dev

Researchers at MIT and the University of Michigan have successfully used computational models to guide the synthesis of azetidines via a photocatalytic reaction. mit.edueurekalert.orgthescience.dev Their models can predict which pairs of reactants (alkenes and oximes) will successfully form an azetidine by calculating key parameters. mit.eduthescience.dev

Key predictive factors identified through modeling include:

Frontier Orbital Energy Match: The efficiency of the photocatalyzed reaction depends on how closely the frontier orbital energies of the excited-state reactants match. acs.orgthescience.dev

Transition State Energy: The model calculates the energy of the transition state to ensure it is favorable compared to competing side reactions, such as alkene dimerization. acs.org

This computational pre-screening allows researchers to identify promising substrates and rule out unworkable ones before starting experiments, saving significant time and resources. mit.edueurekalert.org The models accurately predicted the success or failure of numerous alkene-oxime pairs, demonstrating that a much wider range of substrates could be used for azetidine synthesis than previously thought. mit.eduthescience.dev

| Computational Parameter | Purpose | Impact on Experimental Design | References |

|---|---|---|---|

| Frontier Orbital Energy Calculation | To predict the favorability of the interaction between photoexcited reactants. | Guides the selection of compatible alkene and oxime/imine partners. | acs.orgmit.eduthescience.dev |

| Transition State Energy Analysis | To determine if the desired reaction pathway is energetically lower than potential side reactions. | Helps in optimizing reaction conditions and avoiding unwanted byproducts. | acs.orgacs.org |

| Steric Accessibility Modeling | To evaluate how easily the reacting atoms can approach each other. | Predicts reaction yield and identifies sterically hindered substrates that may fail. | mit.eduthescience.dev |

| Mechanistic Pathway Elucidation | To understand the step-by-step process of the reaction, including the nature of intermediates. | Provides insights for catalyst design and reaction optimization. | acs.orgnih.gov |

Integration with Green Chemistry Principles in Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint, reduce costs, and enhance safety. The synthesis of complex molecules like this compound can be reimagined through the lens of green chemistry to create more sustainable and efficient processes. This involves a holistic approach, from the choice of starting materials to the final purification steps, aiming to reduce waste, energy consumption, and the use of hazardous substances. acs.orgnih.gov

A core tenet of green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com For the synthesis of this compound, this translates into several key areas of focus: the use of renewable feedstocks, maximizing atom economy, employing safer solvents and reaction conditions, and leveraging catalytic reactions. instituteofsustainabilitystudies.com

Atom Economy

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgjocpr.com The goal is to design synthetic routes where the majority of atoms from the starting materials are found in the final product, thus minimizing waste. primescholars.com

For a hypothetical synthesis of this compound, consider a route that involves the reaction of 3-hydroxyazetidine with methanesulfonyl chloride, followed by the addition of hydrochloric acid.

Hypothetical Reaction Scheme:

3-hydroxyazetidine + Methanesulfonyl chloride → 3-Methanesulfonatoazetidine + Hydrogen chloride

3-Methanesulfonatoazetidine + Hydrochloric acid → this compound

To calculate the theoretical atom economy, the molecular weights of the reactants and the desired product are used. jocpr.com

Atom Economy Calculation:

In traditional synthetic pathways that utilize protecting groups, the atom economy is often low due to the addition and subsequent removal of these groups, which generates significant waste. instituteofsustainabilitystudies.com Green chemistry approaches would favor pathways that avoid or minimize the use of protecting groups. instituteofsustainabilitystudies.com For instance, developing a selective sulfonylation of 3-hydroxyazetidine that doesn't require protection of the azetidine nitrogen would significantly improve the atom economy.

Safer Solvents and Auxiliaries

Solvents are a major contributor to the waste generated in pharmaceutical manufacturing. wordpress.com The fifth principle of green chemistry advocates for the use of safer solvents and the elimination or reduction of auxiliary substances wherever possible. wordpress.com Traditional organic solvents are often volatile, flammable, and toxic.

The selection of solvents for the synthesis of this compound should be guided by their environmental impact, safety, and health effects. youtube.com Green solvent selection guides often categorize solvents based on these criteria.

Potential Green Solvents for Azetidine Synthesis:

| Solvent Category | Examples | Rationale for Use in Green Synthesis |

| Bio-based Solvents | Ethanol, Cyrene, Ethyl lactate | Derived from renewable resources, often biodegradable, and can have lower toxicity profiles. mdpi.comsemanticscholar.org |

| Water | Water | The ultimate green solvent, non-toxic, and non-flammable. nih.gov Its use can be challenging due to the poor solubility of many organic compounds. |

| Supercritical Fluids | Supercritical CO2 | Can be a substitute for organic solvents in certain reactions and extractions, and is easily removed. |

Research into the synthesis of related azetidine compounds has demonstrated the successful use of greener solvents like cyclopentyl methyl ether (CPME). nih.gov Exploring such alternatives for the synthesis of this compound could drastically reduce the environmental impact of the process.

Catalysis and Energy Efficiency

Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, which reduces waste. instituteofsustainabilitystudies.com The development of efficient catalysts for the key steps in the synthesis of this compound would be a significant advancement in its green production. For example, a catalytic method for the direct sulfonylation of the hydroxyl group of 3-hydroxyazetidine would be highly desirable.

Furthermore, conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis and flow chemistry are innovative techniques that can lead to shorter reaction times, higher yields, and reduced energy usage. semanticscholar.orgnih.gov Flow chemistry, in particular, offers enhanced safety for handling potentially hazardous intermediates by using small reactor volumes. nih.gov

Renewable Feedstocks and Waste Reduction

The twelfth principle of green chemistry emphasizes the use of renewable feedstocks. instituteofsustainabilitystudies.com While the immediate precursors to this compound are likely derived from petrochemical sources, a long-term green chemistry goal would be to develop synthetic pathways from bio-based starting materials.

Reducing waste is a critical component of green chemistry. acs.orginstituteofsustainabilitystudies.com This can be achieved through various strategies, including:

One-pot synthesis: Combining multiple reaction steps into a single pot without isolating intermediates can reduce solvent use and waste generation. semanticscholar.org

Process intensification: Using technologies like continuous processing can lead to more efficient and less wasteful production. nih.gov